2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid
Description
2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methoxymethyl group at position 5 and an acetic acid moiety at position 3. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Notably, it has been identified as a degradation intermediate of the antibiotic ceftriaxone, highlighting its relevance in metabolic pathways .
Properties
IUPAC Name |
2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-11-4-6-2-5(8-12-6)3-7(9)10/h2H,3-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRSYLNJMKSLHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid, emphasizing differences in substituents, molecular properties, and applications:
Structural and Functional Analysis
Substituent Effects
- Methoxymethyl (Target Compound) : The electron-donating methoxymethyl group enhances solubility in polar solvents compared to phenyl or chlorophenyl analogs. Its flexibility may facilitate interactions with biological targets .
- Phenyl/Chlorophenyl Groups : Increase lipophilicity and steric bulk, improving membrane permeability but reducing water solubility. The 4-chlorophenyl variant exhibits enhanced metabolic stability due to reduced oxidative degradation .
- Methyl and Methoxy Groups : Methyl substituents (e.g., 3-methylisoxazole) improve enzyme inhibition (e.g., MAO) via hydrophobic interactions, while methoxy groups on benzoxazole cores enhance aromatic conjugation .
Physicochemical Properties
Biological Activity
2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid (CAS No. 2305252-38-2) is a compound of significant interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings.
- Molecular Formula : C7H8N2O2
- Molecular Weight : 152.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxazole ring structure allows for interactions with enzymes and receptors, potentially modulating their activity. The methoxymethyl group may enhance binding affinity and specificity towards these targets, facilitating various physiological effects .
Antimicrobial Activity
Research indicates that compounds with oxazole rings often exhibit antimicrobial properties. In vitro studies have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains. The specific antimicrobial activity of this compound requires further exploration, but its structural features suggest potential efficacy against pathogens.
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory effects. In experimental models, it has demonstrated the ability to reduce inflammation markers significantly. For instance, in carrageenan-induced inflammation models, compounds similar to this compound have shown promising results in reducing swelling and pain .
Study on Anti-inflammatory Activity
In a recent study evaluating the anti-inflammatory properties of related compounds, it was found that certain derivatives exhibited significant inhibition in both early and late phases of inflammation induced by formalin in animal models. The results are summarized in the following table:
| Treatment | Dose (mg/kg) | Early Phase % Inhibition | Late Phase % Inhibition |
|---|---|---|---|
| Negative Control | 3 ml/kg | - | - |
| Morphine | 5 | 83.07 | 92.94 |
| Ethyl Acetate Fraction | 150 | 48.71 | 72.19 |
| Ethyl Acetate Fraction | 300 | 74.35 | 88.38 |
This study highlights the potential of oxazole derivatives in managing inflammatory conditions and suggests that similar mechanisms may be at play for this compound .
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